molecular formula C23H32N2O3 B3815492 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B3815492
M. Wt: 384.5 g/mol
InChI Key: FPASMODRXIURPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "HEPES" and is used as a buffering agent in various biochemical and biological experiments.

Mechanism of Action

HEPES acts as a buffering agent by maintaining the pH of the solution within a narrow range. It has a pKa of 7.55, which makes it an effective buffer in the physiological pH range. HEPES buffers the solution by accepting or donating protons depending on the pH of the solution.
Biochemical and Physiological Effects:
HEPES has been shown to have minimal effects on the biochemical and physiological properties of the system it is used in. It does not interfere with enzyme activity, protein structure, or cell viability. HEPES has also been shown to have minimal toxicity and is considered safe for use in cell culture and animal experiments.

Advantages and Limitations for Lab Experiments

HEPES is a widely used buffering agent due to its effectiveness in maintaining pH and its minimal effects on the system it is used in. It is also readily available and relatively inexpensive. However, HEPES has limitations in certain applications, such as in experiments that require a specific buffering capacity or in experiments that require a buffer with a lower pKa.

Future Directions

HEPES has been extensively studied and used in various applications. However, there is still room for further research and development. Some potential future directions for HEPES research include:
1. Developing new derivatives of HEPES with improved buffering capacity or other properties.
2. Studying the effects of HEPES on different cell types and in different experimental conditions.
3. Investigating the use of HEPES in combination with other buffering agents or compounds.
4. Developing new applications for HEPES, such as in drug delivery or medical imaging.
Conclusion:
HEPES is a widely used buffering agent in biochemical and biological experiments. It is effective in maintaining pH and has minimal effects on the system it is used in. HEPES has been extensively studied and used in various applications, but there is still room for further research and development. By continuing to study and develop HEPES, we can improve our understanding of its properties and potential applications.

Scientific Research Applications

HEPES is widely used as a buffering agent in various biochemical and biological experiments. It is commonly used in cell culture media, protein purification, and enzyme assays. HEPES is also used as a component of electrophysiological recording solutions and in the preparation of molecular biology reagents.

properties

IUPAC Name

2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-19-5-7-20(8-6-19)17-25-11-10-24(18-22(25)9-12-26)16-21-3-2-4-23(15-21)28-14-13-27/h2-8,15,22,26-27H,9-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPASMODRXIURPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(2-Hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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